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Compound of Interest

Compound Name: 1-Iododecane

Cat. No.: B1670042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 1-
iododecane (CAS No. 2050-77-3), a key intermediate in organic synthesis. The document

presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for

data acquisition.

Quantitative Spectral Data
The following tables summarize the key spectral data for 1-iododecane, facilitating easy

reference and comparison.

Table 1: ¹H NMR Spectral Data for 1-Iododecane
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.18 Triplet 2H I-CH₂-(CH₂)₈-CH₃

~1.82 Quintet 2H
I-CH₂-CH₂-(CH₂)₇-

CH₃

~1.27 Multiplet 14H I-(CH₂)₂-(CH₂)₇-CH₃

~0.89 Triplet 3H I-(CH₂)₉-CH₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1670042?utm_src=pdf-interest
https://www.benchchem.com/product/b1670042?utm_src=pdf-body
https://www.benchchem.com/product/b1670042?utm_src=pdf-body
https://www.benchchem.com/product/b1670042?utm_src=pdf-body
https://www.benchchem.com/product/b1670042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data for 1-Iododecane
Chemical Shift (δ) ppm Assignment

~33.6 CH₂-I

~31.9 -(CH₂)ₙ-

~30.6 -(CH₂)ₙ-

~29.5 -(CH₂)ₙ-

~29.3 -(CH₂)ₙ-

~28.7 -(CH₂)ₙ-

~22.7 -CH₂-CH₃

~14.1 -CH₃

~7.3 I-CH₂-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectral Data for 1-Iododecane
Wavenumber (cm⁻¹) Intensity Assignment

2924 Strong C-H stretch (alkane)

2853 Strong C-H stretch (alkane)

1465 Medium C-H bend (methylene)

1215 Medium CH₂ wag

~590 Medium-Weak C-I stretch

Sample Preparation: Neat liquid film[1]
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Table 4: Mass Spectrometry (Electron Ionization) Data
for 1-Iododecane

m/z
Proposed
Fragment Ion

Interpretation
Relative
Abundance

268 [C₁₀H₂₁I]⁺ Molecular Ion (M⁺) Low

141 [C₁₀H₂₁]⁺ Loss of I• (M - 127) High

127 [I]⁺ Iodine cation Low

85 [C₆H₁₃]⁺ Alkyl fragment High

71 [C₅H₁₁]⁺ Alkyl fragment High

57 [C₄H₉]⁺ Alkyl fragment High

43 [C₃H₇]⁺ Alkyl fragment Base Peak

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for 1-iododecane.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical

environment of the protons and carbons in 1-iododecane.

Methodology:

Sample Preparation:

Dissolve approximately 10-20 mg of 1-iododecane in about 0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

¹H NMR:

Observe frequency: 400 MHz

Pulse sequence: Standard single pulse

Spectral width: -2 to 12 ppm

Acquisition time: ~3 seconds

Relaxation delay: 2 seconds

Number of scans: 16

¹³C NMR:

Observe frequency: 100 MHz

Pulse sequence: Proton-decoupled single pulse

Spectral width: -10 to 220 ppm

Acquisition time: ~1.5 seconds

Relaxation delay: 5 seconds

Number of scans: 1024

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Reference the spectrum to the TMS signal at 0 ppm.
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Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 1-iododecane by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation:

As 1-iododecane is a liquid, a neat spectrum can be obtained.

Place a drop of the neat liquid onto a potassium bromide (KBr) or sodium chloride (NaCl)

salt plate.

Place a second salt plate on top to create a thin liquid film.

Instrument Parameters:

Spectrometer: FTIR spectrometer

Accessory: Transmission holder

Spectral range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 32

Data Acquisition and Processing:

Acquire a background spectrum of the clean, empty salt plates.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-iododecane.

Methodology:

Sample Introduction:

Introduce a small amount of 1-iododecane into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in

a volatile solvent like dichloromethane is prepared.

Instrument Parameters (Electron Ionization - EI):

Ionization source: Electron Ionization (EI)

Electron energy: 70 eV

Mass analyzer: Quadrupole or Time-of-Flight (TOF)

Scan range: m/z 40 - 400

Data Acquisition and Analysis:

Acquire the mass spectrum.

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Experimental Workflows and
Logical Relationships
The following diagrams, created using Graphviz, illustrate the logical flow of spectral analysis

for 1-iododecane.
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Caption: Workflow for the spectroscopic analysis of 1-iododecane.
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Caption: Simplified fragmentation pathway of 1-iododecane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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